N-(2,3-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-13-5-4-6-17(14(13)2)22-19(26)12-29-21-23-20(27)18(24-25-21)11-15-7-9-16(28-3)10-8-15/h4-10H,11-12H2,1-3H3,(H,22,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMSXNVNSJVCPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methoxybenzyl Group: This step involves the alkylation of the triazine core with 4-methoxybenzyl chloride in the presence of a base.
Thioacetamide Formation: The final step includes the reaction of the intermediate with 2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetic acid under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Acetamide-Triazine Family
The compound shares key structural motifs with derivatives reported in and :
- Triazine Core : The 1,2,4-triazin-3-yl scaffold is common in bioactive molecules. For example, compounds 80a-f and 81a-f from incorporate a 5-fluoro-2-(2,2,2-trifluoroacetamido)phenyl substituent on the triazine ring. These derivatives exhibit antioxidant activity, with 81f showing superior performance compared to standard drugs. The absence of electron-withdrawing groups (e.g., trifluoroacetamido) in the target compound may reduce its oxidative activity but improve metabolic stability .
- Thioether-Acetamide Linkage: The thioether bridge in the target compound is analogous to ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]phenylthio}acetate derivatives (11–19) in , which are designed for sulfonamide-based drug discovery.
Comparison with Pesticidal Acetamides
and list pesticidal acetamides with structural similarities:
However, the 4-methoxybenzyl substituent in the target compound introduces a polar methoxy group absent in commercial herbicides, which may reduce soil adsorption or enhance biodegradability .
Pharmacological Analogs in the Imidazothiazole-Acetamide Family
Compounds 5k–5n from feature imidazo[2,1-b]thiazole cores linked to acetamide groups. While structurally distinct from the triazine-based target, these analogs highlight the role of substituents in modulating activity:
- 5k (4-Methoxybenzyl-piperazinyl): High yield (78%) and moderate melting point (92–94°C) suggest favorable synthetic accessibility.
Key Research Findings and Data Tables
Table 2: Bioactivity Trends in Structural Analogs
Biological Activity
N-(2,3-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the current knowledge regarding its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C21H22N4O3S
- Molecular Weight : 410.49 g/mol
- CAS Number : 905780-79-2
Biological Activity Overview
The biological activities of this compound have been primarily evaluated through various in vitro assays. The focus has been on its anticancer properties and other pharmacological effects.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. The compound has shown promising results against various cancer cell lines.
Table 1: Cytotoxicity Data Against Different Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 27.6 | |
| A549 (Lung Adenocarcinoma) | 29.3 | |
| NIH/3T3 (Mouse Embryoblast) | 1.98 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that cell line.
The mechanism by which this compound exerts its anticancer effects appears to involve inhibition of tubulin polymerization and interference with cellular signaling pathways crucial for cancer cell survival and proliferation.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the chemical structure can significantly influence biological activity. For instance:
- The presence of a methoxy group on the benzyl moiety enhances solubility and bioavailability.
- Substituents on the phenyl rings can modulate electron density and steric hindrance, impacting the compound's interaction with biological targets.
Case Studies
In a recent study evaluating a series of thiazole derivatives similar to this compound, researchers found that compounds with electron-donating groups exhibited stronger cytotoxicity compared to those with electron-withdrawing groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
